molecular formula C5H12N2O2S B2637229 (2S)-Pyrrolidin-2-ylmethanesulfonamide CAS No. 1821827-86-4

(2S)-Pyrrolidin-2-ylmethanesulfonamide

Cat. No.: B2637229
CAS No.: 1821827-86-4
M. Wt: 164.22
InChI Key: RSPRMRVYZCSKLD-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-Pyrrolidin-2-ylmethanesulfonamide is a chiral compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrrolidine ring attached to a methanesulfonamide group

Scientific Research Applications

(2S)-Pyrrolidin-2-ylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Pyrrolidin-2-ylmethanesulfonamide typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

[ \text{Pyrrolidine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-Pyrrolidin-2-ylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2S)-Pyrrolidin-2-ylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The pyrrolidine ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-sulfonamide: Lacks the methanesulfonamide group.

    Methanesulfonamide: Lacks the pyrrolidine ring.

    N-Methylpyrrolidine-2-sulfonamide: Contains a methyl group on the nitrogen.

Uniqueness

(2S)-Pyrrolidin-2-ylmethanesulfonamide is unique due to its specific combination of a pyrrolidine ring and a methanesulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[(2S)-pyrrolidin-2-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c6-10(8,9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H2,6,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPRMRVYZCSKLD-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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